molecular formula C20H17ClN2O4 B2407571 2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899724-93-7

2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No. B2407571
CAS RN: 899724-93-7
M. Wt: 384.82
InChI Key: RLZNAGOCVYLNHW-UHFFFAOYSA-N
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Description

2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. The reactivity of similar compounds has been explored in synthesizing a range of biologically active molecules, demonstrating the potential utility of this compound in medicinal chemistry. For instance, compounds synthesized from related structures have shown significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Biological Activities

Compounds synthesized from chemically related precursors have exhibited a variety of biological activities, including antimicrobial properties. Studies have shown that certain synthesized derivatives display strong antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as against yeast, highlighting the potential for these compounds to contribute to the development of new antimicrobial drugs (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Anticonvulsant Properties

Research into compounds with structural similarities has also revealed potential anticonvulsant properties. Some derivatives have shown considerable activity in various test models for anticonvulsant effects, indicating the relevance of this class of compounds in the search for new treatments for epilepsy and related disorders. The ability to block sodium channels in a frequency-dependent manner is a particularly promising feature, as it suggests a mechanism of action that could be exploited in drug design (Unverferth et al., 1998).

properties

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-12-15(21)6-5-7-16(12)22-19(25)11-27-20(26)14-10-18(13(2)24)23-9-4-3-8-17(14)23/h3-10H,11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZNAGOCVYLNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Chloro-2-methylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

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